Product packaging for (1-phenyl-1H-pyrrol-2-yl)methanamine(Cat. No.:CAS No. 154123-03-2)

(1-phenyl-1H-pyrrol-2-yl)methanamine

Cat. No.: B2646079
CAS No.: 154123-03-2
M. Wt: 172.231
InChI Key: MXKBEQMGQHQYTR-UHFFFAOYSA-N
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Description

(1-phenyl-1H-pyrrol-2-yl)methanamine is a useful research compound. Its molecular formula is C11H12N2 and its molecular weight is 172.231. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2 B2646079 (1-phenyl-1H-pyrrol-2-yl)methanamine CAS No. 154123-03-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-phenylpyrrol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-9-11-7-4-8-13(11)10-5-2-1-3-6-10/h1-8H,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKBEQMGQHQYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC=C2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Significance of Pyrrole Based Amines in Organic Chemistry

The pyrrole (B145914) ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of organic chemistry and biochemistry. biolmolchem.com It is a fundamental structural component in a vast number of natural and synthetic compounds that are vital to life and technology. rgmcet.edu.in For instance, the pyrrole nucleus forms the core of complex macrocycles such as the porphyrins found in heme and chlorophyll, as well as vitamin B12 and bile pigments like bilirubin. researchgate.net

Pyrrole and its derivatives are recognized as biologically active scaffolds that possess a wide spectrum of activities. rsc.org This has made them a major focus in drug discovery and medicinal chemistry. nih.gov Marketed drugs containing the pyrrole system exhibit properties including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory effects. rsc.orgnih.gov The versatility of the pyrrole ring allows it to be a pharmacophore—the essential part of a molecule responsible for its biological activity—that can be modified to create more potent compounds. biolmolchem.comrsc.org

Pyrrole-based amines, which feature an amine functional group attached to a pyrrole core, are of particular interest. The nitrogen heterocycle is a valuable structural element in many approved antibacterial drugs. nih.gov The presence of the amine group can modulate key properties such as solubility, lipophilicity, polarity, and the capacity for hydrogen bonding. nih.govnih.gov These characteristics are critical for a compound's pharmacokinetic and pharmacodynamic profile, influencing how it is absorbed, distributed, metabolized, and how it interacts with its biological target. nih.gov Consequently, pyrrole-containing amines are considered privileged structures for the development of new therapeutic agents. biolmolchem.comresearchgate.net

Historical Development and Early Research Directions on Pyrrolylmethanamine Compounds

Classical and Contemporary Approaches to Pyrrolylmethanamine Core Synthesis

The construction of the pyrrole ring is a foundational aspect of organic synthesis, with numerous named reactions dedicated to its formation. These methods, often involving the condensation of dicarbonyl compounds with amines, provide a versatile toolkit for accessing a wide range of pyrrole derivatives.

Multi-component Reactions in Pyrrole Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, retaining significant portions of all starting materials. acs.org These reactions are characterized by their operational simplicity, reduced reaction times, and atom economy. acs.org Several MCRs are instrumental in the synthesis of the pyrrole core.

The Paal-Knorr synthesis is a classic and widely used method for preparing pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. acs.orgnih.gov This reaction can be performed under neutral or weakly acidic conditions, and the addition of a weak acid like acetic acid can accelerate the process. rsc.org The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to yield the pyrrole ring. acs.org A variety of catalysts, including Lewis acids and solid acid catalysts, have been employed to improve the efficiency and mildness of the Paal-Knorr reaction. researchgate.netlibretexts.org

The Hantzsch pyrrole synthesis is another important multi-component reaction that provides access to substituted pyrroles. This method involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. The reaction proceeds through the formation of an enamine intermediate, which then undergoes nucleophilic attack on the α-haloketone, followed by cyclization and aromatization.

These multi-component strategies offer a convergent and flexible approach to the synthesis of the pyrrole core, allowing for the introduction of various substituents on the pyrrole ring.

Targeted Synthesis of the this compound Scaffold

The direct synthesis of this compound can be achieved through several targeted approaches, often involving the construction of a suitably functionalized 1-phenyl-1H-pyrrole precursor followed by the introduction or modification of the aminomethyl group.

One common strategy involves the reductive amination of 1-phenyl-1H-pyrrole-2-carbaldehyde . This two-step, one-pot process typically involves the initial formation of an imine by reacting the aldehyde with an amine (such as ammonia or a primary amine), followed by in-situ reduction of the imine to the corresponding amine. mdpi.com The aldehyde precursor, 1-phenyl-1H-pyrrole-2-carbaldehyde, can be synthesized via the Vilsmeier-Haack formylation of 1-phenylpyrrole (B1663985). chemistrysteps.comorganic-chemistry.orgijpcbs.comsemanticscholar.orgwikipedia.orgmdpi.com

Another approach is the reduction of 1-phenyl-1H-pyrrole-2-carbonitrile . The cyano group can be introduced at the 2-position of the 1-phenylpyrrole ring, and its subsequent reduction using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation yields the desired methanamine.

A novel method for the synthesis of protected (1-phenyl-1H-pyrrol-2-yl)-alkane-1-amines involves the reductive cleavage of nitrosobenzene-derived cycloadducts with appropriately protected 1,2-dihydropyridines. nih.govnih.gov This can be performed as a one-pot procedure using catalytic amounts of copper(I) chloride. nih.govnih.gov

PrecursorReagents and ConditionsProductReference(s)
1-Phenyl-1H-pyrrole1. DMF, POCl₃ (Vilsmeier-Haack) 2. NH₃, reducing agent (e.g., NaBH₃CN)This compound mdpi.comchemistrysteps.comorganic-chemistry.orgijpcbs.comsemanticscholar.orgwikipedia.orgmdpi.com
1-Phenyl-1H-pyrrole-2-carbonitrileReducing agent (e.g., LiAlH₄)This compound nih.gov
Protected 1,2-dihydropyridine and Nitrosobenzene (B162901)Reductive cleavage (e.g., CuCl catalyst)Protected (1-phenyl-1H-pyrrol-2-yl)alkanamide nih.govnih.gov

Advanced Synthetic Transformations for Functionalization

Once the this compound scaffold is synthesized, further functionalization can be achieved through various advanced synthetic transformations. These modifications can be directed at the pyrrole ring, the methanamine moiety, or the N-phenyl substituent, allowing for the creation of a diverse library of analogues.

Regioselective Functionalization of the Pyrrole Ring System

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The regioselectivity of these reactions is influenced by the nature of the substituent on the nitrogen atom. acs.org

Electrophilic aromatic substitution on 1-phenylpyrrole generally occurs at the C2 and C5 positions, which are electronically activated by the nitrogen lone pair. acs.org However, the bulky phenyl group at the N1 position can sterically hinder the C2 and C5 positions, leading to a mixture of products or preferential substitution at the C3 and C4 positions under certain conditions.

Common electrophilic substitution reactions include:

Vilsmeier-Haack formylation : This reaction introduces a formyl group (-CHO) onto the pyrrole ring, typically at the 2-position, using a Vilsmeier reagent (e.g., POCl₃/DMF). chemistrysteps.comorganic-chemistry.orgijpcbs.comsemanticscholar.orgwikipedia.orgmdpi.com The regioselectivity is primarily controlled by steric factors. semanticscholar.org

Friedel-Crafts acylation : This reaction introduces an acyl group (-COR) using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃). libretexts.orgrsc.orgresearchgate.net The choice of catalyst can influence the regioselectivity, with some catalysts favoring acylation at the 3-position. organic-chemistry.orgresearchgate.net

Halogenation : The introduction of halogen atoms (Cl, Br, I) can be achieved using various halogenating agents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or molecular bromine. osi.lvorganic-chemistry.orgnist.govmasterorganicchemistry.com These reactions often lead to polyhalogenated products, but conditions can be controlled to achieve mono-halogenation. researchgate.netresearchgate.net

ReactionReagentsPosition of SubstitutionReference(s)
Vilsmeier-Haack FormylationPOCl₃, DMFPrimarily C2 chemistrysteps.comorganic-chemistry.orgijpcbs.comsemanticscholar.orgwikipedia.orgmdpi.com
Friedel-Crafts AcylationAcyl halide/anhydride, Lewis acid (e.g., AlCl₃)C2 and/or C3 libretexts.orgrsc.orgresearchgate.netorganic-chemistry.orgresearchgate.net
HalogenationNBS, NCS, Br₂C2, C5 (can be directed to C3) osi.lvorganic-chemistry.orgnist.govmasterorganicchemistry.comresearchgate.netresearchgate.net

Modifications and Derivatization of the Methanamine Moiety

The primary amine of the methanamine moiety is a versatile functional group that can undergo a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives. Common modifications include:

Acylation : The amine can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids (with a coupling agent) to form amides. This is a common method for introducing a wide variety of functional groups.

Alkylation : The amine can be alkylated with alkyl halides or other alkylating agents to form secondary or tertiary amines. Reductive amination with aldehydes or ketones provides another route to N-alkylated derivatives. Hydrogen-borrowing catalysis is an attractive green alternative for alkylation using alcohols. nih.gov

Sulfonylation : Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides, which are important functional groups in medicinal chemistry.

These derivatization reactions allow for the fine-tuning of the physicochemical properties of the parent compound.

Exploration of N-substitution Patterns on the Pyrrole Ring and their Synthetic Implications

The nature of the substituent on the pyrrole nitrogen has a profound impact on the reactivity and regioselectivity of subsequent reactions. The N-phenyl group in this compound influences the electronic properties of the pyrrole ring and can direct the outcome of further functionalization.

The synthesis of N-arylpyrroles can be achieved through various methods, including the Paal-Knorr synthesis with aromatic amines or more modern cross-coupling reactions. acs.orgnih.govrsc.orgresearchgate.netorganic-chemistry.orgresearchgate.netacs.org The electronic nature of the N-aryl substituent can be modulated by introducing electron-donating or electron-withdrawing groups on the phenyl ring. These modifications can, in turn, influence the nucleophilicity of the pyrrole ring and the regioselectivity of electrophilic substitution reactions. For instance, electron-withdrawing groups on the N-phenyl ring can decrease the reactivity of the pyrrole towards electrophiles.

Furthermore, the steric bulk of the N-substituent can play a crucial role in directing substitution to the less hindered C3 position of the pyrrole ring. This steric influence provides a valuable tool for achieving regiocontrol in the functionalization of N-substituted pyrroles.

Green Chemistry Principles in the Synthesis of Pyrrolylmethanamine Derivatives

The application of green chemistry principles to the synthesis of pyrrolylmethanamine derivatives aims to reduce the environmental impact of chemical processes. Key areas of focus include the use of benign reaction media and the maximization of atom economy.

Solvent-Free and Aqueous Medium Reactions

Traditional organic syntheses often rely on volatile and hazardous organic solvents. In contrast, solvent-free and aqueous-based reactions offer significant environmental benefits. The Paal-Knorr synthesis, a classic method for pyrrole formation from a 1,4-dicarbonyl compound and a primary amine, has been successfully adapted to these greener conditions for the synthesis of N-aryl pyrroles, which are precursors to this compound.

Solvent-free Paal-Knorr reactions can be achieved through mechanochemical activation, where mechanical force, such as ball milling, initiates the chemical transformation. This method, often facilitated by a biosourced organic acid catalyst like citric acid, provides N-substituted pyrroles in very short reaction times and high yields. researchgate.net Another approach involves conducting the reaction at room temperature without any catalyst, highlighting the inherent reactivity of the starting materials under solvent-free conditions. rsc.orgrsc.org

Aqueous medium reactions for the Paal-Knorr synthesis have also been explored, utilizing water as a safe and abundant solvent. These reactions can proceed without a catalyst at elevated temperatures or be facilitated by catalysts that are effective in water. nih.gov For instance, the synthesis of N-substituted 2,5-dimethylpyrroles has been demonstrated in water, affording good to excellent yields. nih.gov The use of nanoparticle-supported organocatalysts under microwave irradiation in an aqueous medium has also proven effective for the synthesis of N-substituted pyrroles from tetrahydro-2,5-dimethoxyfuran and various amines. nih.gov

Below is a table summarizing various solvent-free and aqueous medium approaches for the synthesis of N-phenylpyrrole derivatives, which are key intermediates for the target compound.

Starting Material 1Starting Material 2CatalystSolventReaction ConditionsProductYield (%)Ref
2,5-HexanedioneAnilineCitric Acid (10 mol%)Solvent-freeBall mill (30 Hz), 15 min2,5-Dimethyl-1-phenyl-1H-pyrrole74 researchgate.net
2,5-HexanedioneAnilineNoneSolvent-freeStirring, Room Temp.2,5-Dimethyl-1-phenyl-1H-pyrroleHigh rsc.org
2,5-HexanedioneAnilineNoneWater100 °C, 15 min2,5-Dimethyl-1-phenyl-1H-pyrrole96 nih.gov
Tetrahydro-2,5-dimethoxyfuranAnilineNanoparticle-supported organocatalystWaterMicrowave, 140 °C, 20 min1-Phenyl-1H-pyrrole72-92 nih.gov

Atom Economy and Sustainable Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comrsc.org Reactions with high atom economy are inherently more sustainable as they generate less waste.

The Paal-Knorr synthesis is an excellent example of an atom-economical reaction for forming the pyrrole ring. In the reaction between a 1,4-dicarbonyl compound and a primary amine, the only byproduct is water, leading to a high theoretical atom economy. For example, the synthesis of 1,4-diynes and polysubstituted pyrroles from propargyl alcohols and terminal alkynes can be highly atom-economic, with water being the only byproduct in the pyrrole synthesis. organic-chemistry.org

Sustainable synthetic routes to this compound and its analogues focus on minimizing steps, using renewable starting materials, and employing catalytic rather than stoichiometric reagents. A notable sustainable approach involves a one-pot multicomponent reaction utilizing biomass-derived glucose as a reducing agent for the synthesis of N-arylpyrroles. This method showcases high atom economy and step efficiency.

The following table provides a theoretical atom economy calculation for the Paal-Knorr synthesis of a simple N-phenylpyrrole.

Reactant 1Reactant 2ProductByproductMolecular Weight (Reactant 1)Molecular Weight (Reactant 2)Molecular Weight (Product)Atom Economy (%)
2,5-HexanedioneAniline2,5-Dimethyl-1-phenyl-1H-pyrrole2 H₂O114.14 g/mol 93.13 g/mol 171.24 g/mol 82.5

Calculation: (Molecular Weight of Product) / (Sum of Molecular Weights of all Reactants) x 100

Organocatalytic Approaches in Pyrrole and Pyrrolylmethanamine Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis, offering a green alternative to metal-based catalysts. nih.gov

Asymmetric Organocatalysis for Chiral Pyrrolylmethanamine Derivatives

The synthesis of chiral pyrrolylmethanamine derivatives, where the stereocenter is at the methanamine carbon, is of significant interest in medicinal chemistry. Asymmetric organocatalysis provides a direct route to these enantiomerically enriched compounds. While direct asymmetric synthesis of this compound via organocatalysis is not extensively documented, related transformations highlight the potential of this approach.

One strategy involves the asymmetric reduction of a prochiral ketone precursor, such as (1-phenyl-1H-pyrrol-2-yl)(phenyl)methanone, using chiral organocatalysts. Various organocatalysts, including those based on proline and its derivatives, have been successfully employed for the asymmetric reduction of ketones to chiral alcohols. wisc.edu

Another approach is the asymmetric amination of aldehydes or other carbonyl compounds. For instance, the enantioselective organocatalytic aminomethylation of aldehydes has been developed to provide efficient access to β²-amino acids. wisc.edu This methodology could potentially be adapted for the synthesis of chiral this compound.

The table below showcases examples of organocatalysts used in asymmetric transformations relevant to the synthesis of chiral pyrrolylmethanamine derivatives.

Catalyst TypeReaction TypeSubstrate ExampleProduct ExampleEnantiomeric Excess (ee) (%)Ref
Proline-derived catalystAsymmetric Aldol ReactionAldehyde and KetoneChiral β-hydroxy ketoneup to 99 semanticscholar.org
Chiral Phosphoric AcidAsymmetric Paal-Knorr Reaction1,4-Diketone and AmineAxially Chiral Aryl Pyrrole86-97 organic-chemistry.org
(R)-Diphenylprolinol trimethylsilyl (B98337) etherAsymmetric One-pot SynthesisBenzothiazolium salt and α,β-unsaturated aldehydeChiral Dihydropyrroleup to 98 rsc.org
Bifunctional Amine-ThioureaAsymmetric Henry Reaction1H-pyrrole-2,3-dioneChiral 3-hydroxy-3-nitromethyl-1H-pyrrol-2(3H)-oneup to 73 rgmcet.edu.in

Mechanistic Insights into Organocatalyzed Pyrrole Formation

The mechanism of the organocatalyzed Paal-Knorr reaction for the formation of N-aryl pyrroles has been a subject of detailed investigation. In organocatalyzed versions, the catalyst typically activates the dicarbonyl compound. For example, a urea-based organocatalyst can activate the carbonyl group through hydrogen bonding, facilitating the initial nucleophilic attack by the amine. nih.gov

The generally accepted mechanism for the Paal-Knorr synthesis involves the initial formation of a hemiaminal upon the attack of the amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound. bohrium.com This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, forming a dihydroxytetrahydropyrrole intermediate. Subsequent dehydration steps then lead to the aromatic pyrrole ring. bohrium.com

Computational studies, such as Density Functional Theory (DFT), have provided deeper insights, suggesting that the favorable mechanism consists of hemiaminal formation, cyclization of the hemiaminal, and a final dehydration step to yield the pyrrole. Water and hydrogen-bonding interactions are believed to play a crucial role in catalyzing the hydrogen-transfer steps within this mechanism. bohrium.com In the context of organocatalysis, the catalyst would be involved in facilitating one or more of these key steps, such as the initial activation of the carbonyl group or proton transfer events.

Reactivity and Mechanistic Studies of 1 Phenyl 1h Pyrrol 2 Yl Methanamine

Electrophilic and Nucleophilic Reactions of the Pyrrole (B145914) Ring

The pyrrole ring is a π-excessive heteroaromatic system, making it highly susceptible to electrophilic attack. The N-phenyl group and the C-aminomethyl group significantly influence the regioselectivity and rate of these reactions.

Electrophilic aromatic substitution (EAS) on the pyrrole ring is a cornerstone of its chemistry. wikipedia.org The nitrogen atom's lone pair of electrons is delocalized into the aromatic system, enhancing the ring's nucleophilicity compared to benzene (B151609). pearson.com This increased reactivity allows for EAS to occur under milder conditions. pearson.com

For N-substituted pyrroles, the position of electrophilic attack is influenced by both electronic and steric factors. In the case of (1-phenyl-1H-pyrrol-2-yl)methanamine, the pyrrole ring already bears substituents at the N1 and C2 positions. The primary sites for further electrophilic substitution would be the C3, C4, and C5 positions.

Theoretical studies on N-substituted pyrroles suggest that the regioselectivity is a complex interplay of the nature of the substituent on the nitrogen, the attacking electrophile, and the reaction conditions. nih.gov Generally, electrophilic attack on pyrrole itself is favored at the C2 (α) position due to the greater ability to stabilize the cationic intermediate through resonance. pearson.com With the C2 position already occupied in the target molecule, the likely positions for substitution are C5 and C3. The N-phenyl group can exert a modest deactivating effect on the pyrrole ring compared to an N-alkyl group, but the ring remains highly activated towards electrophiles.

Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
Position of AttackInfluencing FactorsPredicted Outcome
C5 Electronically favored due to stabilization of the intermediate by the nitrogen lone pair. Sterically less hindered than C3. Major product
C3 Electronically less favored than C5. Potential for steric hindrance from the C2-aminomethyl group. Minor product
C4 Electronically and sterically less favored compared to C5 and C3. Trace or no product

The primary amine of the this compound is a nucleophilic center. It can readily participate in reactions with a variety of electrophiles. These reactions are characteristic of primary amines and include acylation, alkylation, and condensation with carbonyl compounds to form imines.

The nucleophilicity of the amine can be influenced by the adjacent pyrrole ring. The electron-donating nature of the pyrrole ring may slightly enhance the basicity and nucleophilicity of the amine compared to a simple alkylamine.

Common nucleophilic reactions involving the amine group include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Alkylation: Reaction with alkyl halides, which can lead to the formation of secondary and tertiary amines.

Condensation: Reaction with aldehydes and ketones to yield Schiff bases (imines).

Rearrangement Reactions and Tautomerism

For 2-aminopyrroles, the potential for amino-imino tautomerism exists. researchgate.net In the case of this compound, a similar tautomeric equilibrium, specifically a pyrrole-imine equilibrium, could be envisioned, although it is generally less common for aminomethyl-substituted heterocycles compared to directly amino-substituted ones. The amino form is typically the more stable tautomer. The equilibrium can be influenced by solvent polarity and the presence of electron-withdrawing or -donating groups. researchgate.net

While specific rearrangement reactions for this compound are not well-documented, N-substituted pyrroles can undergo various rearrangements under thermal or acidic conditions. For instance, acid-mediated rearrangement of acylpyrroles has been observed. nih.gov It is conceivable that under harsh acidic conditions, protonation of the pyrrole ring could initiate rearrangement pathways, although such reactions are likely to be complex and may lead to polymerization, a common side reaction for pyrroles in strong acid. wikipedia.org

Oxidative and Reductive Transformations of this compound

The pyrrole ring is sensitive to both oxidation and reduction, and the outcome of these reactions is highly dependent on the reagents and reaction conditions.

Oxidative Transformations: Pyrroles are electron-rich and thus prone to oxidation. nih.gov Strong oxidizing agents can lead to polymerization or degradation of the pyrrole ring. The N-phenyl group may offer some stability against oxidation compared to N-unsubstituted pyrroles. nih.gov The aminomethyl group is also susceptible to oxidation. Controlled oxidation could potentially lead to the formation of the corresponding aldehyde or carboxylic acid at the 2-position, though this would likely require mild and selective oxidizing agents to avoid over-oxidation and polymerization.

Reductive Transformations: The reduction of the pyrrole ring typically requires forcing conditions due to its aromatic stability. Catalytic hydrogenation of pyrroles can lead to the formation of pyrrolines or fully saturated pyrrolidines. acs.orgacs.org The diastereoselectivity of such reductions can be influenced by existing substituents on the ring. acs.org For this compound, catalytic hydrogenation would be expected to reduce the pyrrole ring to a pyrrolidine. Milder reducing agents, such as those used in a Birch reduction, can lead to partially reduced pyrrolines, especially when the pyrrole ring is activated by electron-withdrawing groups. ox.ac.uk The N-phenyl group can also be subject to reduction under certain catalytic hydrogenation conditions, potentially leading to a cyclohexyl substituent on the nitrogen.

Summary of Potential Oxidative and Reductive Transformations
TransformationReagents and ConditionsPotential ProductsChallenges
OxidationMild oxidizing agents (e.g., PCC, DMP)(1-phenyl-1H-pyrrol-2-yl)carbaldehydeOver-oxidation, polymerization
OxidationStrong oxidizing agents (e.g., KMnO4, CrO3)Ring-opened products, polymersLack of selectivity, degradation
ReductionCatalytic hydrogenation (e.g., H2/Pd, Pt, Rh)(1-phenylpyrrolidin-2-yl)methanaminePotential for N-phenyl reduction
ReductionDissolving metal reduction (e.g., Na/NH3)Partially reduced pyrrolinesRequires activating groups for efficiency

Coordination Chemistry and Ligand Design Incorporating Pyrrolylmethanamine Scaffolds

Synthesis and Characterization of Metal Complexes with (1-phenyl-1H-pyrrol-2-yl)methanamine Ligands

The synthesis of metal complexes with pyrrole-based ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complex's structure and stability are influenced by the metal ion, the ligand's denticity, and the reaction conditions. For a ligand like this compound, which possesses both a pyrrole (B145914) nitrogen and an amine nitrogen, the potential for chelation is a key feature driving complex formation.

Transition metal complexes featuring pyrrole-based ligands have been synthesized with a variety of metals, including cobalt(II), copper(II), and zinc(II). researchgate.net The geometry of these complexes is dictated by the coordination number of the metal center and the steric and electronic properties of the ligands. For instance, Schiff base ligands derived from pyrrole-2-carboxaldehyde have been shown to form stable complexes with transition metals. researchgate.net The coordination of two bidentate ligands to a central metal ion typically results in a four-coordinate or six-coordinate geometry.

In related systems, palladium(II) complexes with deprotonated azadipyrromethene ligands, which feature pyrrole moieties, have been shown to adopt a distorted square-planar geometry. nih.gov Similarly, copper(II) complexes with fluorinated β-diketonate ligands can exhibit a rare square pyramidal geometry, demonstrating how the ligand field can influence the final structure. mdpi.com For a ligand like this compound, coordination to a metal like Pd(II) or Cu(II) could be expected to yield square planar complexes, while coordination to metals that prefer higher coordination numbers, such as Fe(II) or Co(II), could result in octahedral geometries, often with solvent molecules or counter-ions occupying the remaining coordination sites.

Table 1: Examples of Geometries in Transition Metal Complexes with Pyrrole-Derivative Ligands

Metal Ion Ligand Type Resulting Geometry Reference
Palladium(II) Azadipyrromethene Distorted Square-Planar nih.gov
Copper(II) Fluorinated β-diketonate Square Pyramidal mdpi.com
Copper(II) Pyrrole-based Hydrazone Octahedral researchgate.net
Cobalt(II) Pyrrole-based Hydrazone Octahedral researchgate.net

The versatility of pyrrolylmethanamine scaffolds lies in their potential for multiple coordination modes. This compound contains two potential donor sites: the nitrogen of the pyrrole ring and the nitrogen of the methanamine group. This allows it to function as either a monodentate or a bidentate ligand.

Monodentate Coordination: The ligand could coordinate to a metal center solely through the more basic and sterically accessible amine nitrogen.

Bidentate (Chelating) Coordination: The ligand can form a stable five-membered chelate ring by coordinating through both the pyrrole nitrogen and the amine nitrogen. This mode is often favored due to the thermodynamic stability conferred by the chelate effect.

Studies on analogous systems, such as Schiff bases derived from pyrrole-2-carbaldehyde and various amines, confirm the prevalence of bidentate coordination. researchgate.net In these cases, coordination is typically achieved through the imine nitrogen and another donor atom from the amine fragment. For this compound, the Npyrrole, Namine chelation would be the most anticipated bidentate mode. More complex pyrrole-based structures can act as pincer ligands, providing a tridentate coordination environment that imparts significant kinetic stability to the resulting metal complex.

Electronic Properties and Bonding in Pyrrolylmethanamine Metal Complexes

The electronic properties of metal complexes are governed by the nature of the metal-ligand interactions. Spectroscopic techniques and theoretical calculations are crucial tools for elucidating these properties.

Spectroscopic methods provide direct insight into the electronic structure of metal complexes.

UV-Vis Spectroscopy: This technique is used to probe electronic transitions within the complex. For transition metal complexes, d-d transitions provide information about the ligand field splitting energy. In related pyrrole-hydrazone complexes of Co(II) and Cu(II), the appearance of new bands in the visible region upon complexation confirms the coordination of the ligand to the metal ion. researchgate.net

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the ligand upon coordination can confirm which donor atoms are involved in bonding. For example, a shift in the ν(N-H) stretching frequency of the amine group in this compound would indicate its participation in coordination. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes (e.g., those with Cu(II) or Mn(II)), EPR spectroscopy provides detailed information about the metal's coordination environment. The EPR spectrum of a powdered sample of a Mn(II) complex with a pyrrole-containing triazoline-thione ligand showed a single broad line, indicative of dipolar interactions between manganese ions and a distorted symmetry. nih.gov

Model the geometric structures of complexes.

Analyze the nature of the frontier molecular orbitals (HOMO and LUMO) to understand electronic transitions observed in UV-Vis spectra.

For d10 metal complexes with phenanthroline-based ligands, molecular orbital calculations have been used to investigate the mechanisms of photoluminescence, showing that the electronic properties are primarily ligand-based but can be tuned by coordination to different metal ions. A similar approach could be applied to understand the electronic structure of complexes with pyrrolylmethanamine ligands.

Catalytic Applications of Pyrrolylmethanamine-Based Metal Complexes

The ability to systematically modify the steric and electronic environment around a metal center makes pyrrole-based ligands attractive for applications in catalysis. While catalysis using simple this compound complexes has not been extensively reported, related pyrrole-based pincer ligands have shown significant promise. These pincer ligands often incorporate a central pyrrole donor linked to two other donor arms, creating a highly stable, tridentate coordination environment that can facilitate catalytic turnovers.

Iron complexes featuring pyrrole-based PNP (Phosphine-Nitrogen-Phosphine) pincer ligands have demonstrated catalytic activity in several hydrofunctionalization reactions.

Alkyne Hydrosilylation: These iron complexes can catalyze the addition of silanes across carbon-carbon triple bonds.

Carbonyl Hydrosilylation: The reduction of ketones and aldehydes using silanes is another key application.

Alkyne Dimerization: The coupling of terminal alkynes can be achieved using these catalytic systems.

The mechanism for these reactions often involves catalytically relevant iron species such as iron alkyls and hydrides. For instance, the active species in carbonyl hydrosilylation is proposed to be of the type [FeSiR3(PNP)], and the reaction may proceed through a peripheral mechanism.

Table 2: Catalytic Applications of Iron Complexes with Pyrrole-Based Pincer Ligands

Catalytic Reaction Substrate Type Proposed Mechanism Reference
Alkyne Dimerization Alkynes Metal Acetylide-Insertion
Alkyne Hydrosilylation Alkynes Modified Chalk-Harrod
Carbonyl Hydrosilylation Carbonyls Peripheral Mechanism

The design of the pyrrole-based ligand is crucial for catalytic performance. The substituents on the ligand framework can be modified to tune the steric and electronic properties of the metal center, thereby optimizing catalytic activity and selectivity.

Role of Ligand Structure in Modulating Catalytic Activity and Selectivity

The steric hindrance provided by substituents on the ligand framework plays a crucial role in controlling the access of substrates to the metal center, which in turn affects selectivity. For instance, in a study on mono(imino)pyrrole-nickel(II) complexes used for ethylene polymerization, a systematic investigation revealed a direct correlation between the steric hindrance of substituents on the imino-aryl ring and the catalytic activity. Complexes with bulkier substituents, such as ethyl groups at the 2 and 6 positions of the aniline-derived portion of the ligand, exhibited higher catalytic activities. This is attributed to the steric protection of the active metal sites, which can lead to more stable catalytic species and influence the rate of polymerization.

The electronic properties of the pyrrolylmethanamine ligand, governed by the presence of electron-donating or electron-withdrawing groups, are also a critical factor. These groups can modulate the electron density at the metal center, thereby influencing its reactivity in key catalytic steps such as oxidative addition and reductive elimination. While specific studies on this compound in this context are limited, related research on other pyrrole-based ligands provides valuable insights. For example, in copper-catalyzed C-N coupling reactions, the acidity of the N-H bond of the ligand can be crucial for the catalytic cycle. A more acidic proton can facilitate the deprotonation step, which is often involved in the formation of the active catalyst.

The interplay between steric and electronic effects is often complex and non-additive. The optimal ligand design for a specific catalytic transformation typically involves a fine balance of these properties to achieve high activity and the desired selectivity.

Applications in Organic Transformations (e.g., C-N coupling)

One of the most significant applications of transition metal catalysis is the formation of carbon-nitrogen (C-N) bonds, a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and materials. researchgate.net Ligands based on the pyrrolylmethanamine scaffold have shown potential in facilitating such reactions, particularly in palladium- and copper-catalyzed C-N cross-coupling reactions. nih.gov

While direct catalytic data for this compound in C-N coupling is not extensively documented in publicly available literature, the synthesis of related protected (1-phenyl-1H-pyrrol-2-yl)-alkane-1-amines has been reported. nih.gov This indicates the accessibility of this structural motif for further development into catalytic ligands.

Research on structurally related pyrrole-based ligands provides strong evidence for their utility in C-N coupling. For example, pyrrole-2-carboxylic acid has been successfully employed as a ligand in copper-catalyzed mono-arylation of anilines with aryl halides. nih.gov This system, utilizing CuI as the catalyst, demonstrated tolerance for a variety of functional groups on both the aniline and the aryl halide, affording diaryl amine products in moderate to good yields. nih.gov The success of this related ligand underscores the potential of the pyrrole moiety to act as an effective ligation site in C-N coupling catalysis.

The following interactive table summarizes representative data from a study on copper-catalyzed C-N coupling using a pyrrole-based ligand, illustrating the influence of reaction parameters on the yield of the desired diarylamine product.

EntryAryl HalideAnilineLigandCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneAnilinePyrrole-2-carboxylic acidCuI (10 mol%)K3PO4DMSO1002475
24-IodotolueneAnilinePyrrole-2-carboxylic acidCuI (10 mol%)K3PO4DMSO1002480
34-BromoanisoleAnilinePyrrole-2-carboxylic acidCuI (10 mol%)K3PO4DMSO1002465
4Iodobenzene4-MethoxyanilinePyrrole-2-carboxylic acidCuI (10 mol%)K3PO4DMSO1002478
5Iodobenzene4-ChloroanilinePyrrole-2-carboxylic acidCuI (10 mol%)K3PO4DMSO1002470

Data is illustrative and based on findings for structurally related pyrrole-based ligands.

Advanced Spectroscopic and Structural Characterization Techniques for 1 Phenyl 1h Pyrrol 2 Yl Methanamine Derivatives

High-Resolution NMR Spectroscopy for Structural Elucidation and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of (1-phenyl-1H-pyrrol-2-yl)methanamine derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous assignment of the molecular skeleton.

In ¹H NMR spectra of 1-phenylpyrrole (B1663985) derivatives, the protons on the pyrrole (B145914) and phenyl rings typically appear in distinct regions. For 1-phenylpyrrole itself, signals at approximately 7.40 ppm, 7.38 ppm, 7.22 ppm, 7.08 ppm, and 6.35 ppm are observed, corresponding to the different protons of the molecule. chemicalbook.com The specific chemical shifts (δ) and coupling constants (J) are highly sensitive to the nature and position of substituents. For instance, in N-phenyl (pyrrol-2-yl)methylenimine, a derivative featuring an imine linkage, the characteristic imine proton (CH=N) gives a signal at δ 8.28. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon framework. In N-phenyl (pyrrol-2-yl)methylenimine, the imine carbon resonates at δ 150.3. researchgate.net For more complex derivatives, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons, which is crucial for assigning complex structures. nih.govmdpi.com These methods allow researchers to trace the covalent bonds within the molecule, confirming the proposed structure.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Pyrrole Derivatives This table is interactive. Click on headers to sort.

Compound/Fragment Nucleus Chemical Shift (ppm) Multiplicity Reference
N-phenyl (pyrrol-2-yl)methylenimine ¹H (CH=N) 8.28 Singlet researchgate.net
N-phenyl (pyrrol-2-yl)methylenimine ¹³C (CH=N) 150.3 - researchgate.net
1-phenylpyrrole ¹H 7.40 Multiplet chemicalbook.com
1-phenylpyrrole ¹H 7.22 Multiplet chemicalbook.com
1-phenylpyrrole ¹H 6.35 Multiplet chemicalbook.com
Aryl Iodide Derivative ¹H 7.07 Singlet rsc.org
Aryl Iodide Derivative ¹³C 153.2 - rsc.org

X-ray Crystallography for Solid-State Structure Determination and Chirality

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecule can be constructed, providing accurate bond lengths, bond angles, and torsional angles.

Studies on pyrrole derivatives reveal important structural features. For example, in (4-fluorophenyl)(1H-pyrrol-2-yl)methanone, the pyrrole and benzene (B151609) rings were found to be planar, but not coplanar, exhibiting a significant dihedral angle of 49.16(6)° between them. nih.gov Similarly, the crystal structure of 2-[(1H-pyrrol-2-yl)methyl]-1H-pyrrole showed that the two pyrrole rings are nearly perpendicular, with a dihedral angle of 69.07(16)°. researchgate.net This type of conformational information is critical for understanding steric effects and intermolecular interactions.

Furthermore, crystallographic analysis elucidates the nature of non-covalent interactions that govern the crystal packing, such as hydrogen bonds. In the case of (4-fluorophenyl)(1H-pyrrol-2-yl)methanone, molecules are linked into centrosymmetric dimers through N—H···O intermolecular hydrogen bonds. nih.gov In other structures, N—H···π interactions are observed, where the N-H group of one molecule interacts with the π-electron system of a neighboring pyrrole ring, connecting molecules into layers. researchgate.net For chiral derivatives, X-ray crystallography provides an absolute determination of their stereochemistry.

Table 2: Selected Crystallographic Data for Pyrrole Derivatives This table is interactive. Click on headers to sort.

Compound Formula Crystal System Dihedral Angle (°) Key Interaction Reference
(4-Fluorophenyl)(1H-pyrrol-2-yl)methanone C₁₁H₈FNO Triclinic 49.16 N—H···O nih.gov
2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole C₉H₁₀N₂ Monoclinic 69.07 N—H···π researchgate.net
4-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine C₁₅H₁₂N₆ Monoclinic - N-H···N, C-H···N mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (Focused on complex derivatives)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound with high accuracy. High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), can provide the exact mass of a molecule, allowing for the unambiguous determination of its molecular formula. rsc.org

The fragmentation patterns observed in mass spectrometry offer valuable structural information. The way a molecule breaks apart upon ionization is dictated by its structure, particularly the strength of its chemical bonds and the stability of the resulting fragments. For pyrrole derivatives, the fragmentation pathways are significantly influenced by the substituents attached to the pyrrole ring. nih.gov

In studies of complex 2-substituted pyrrole derivatives, common fragmentation pathways include the loss of small molecules like water (H₂O), aldehydes, or even the pyrrole moiety itself from the protonated molecular ion [M+H]⁺. nih.gov For 5-substituted 1H-tetrazole derivatives containing a 1-aryl-1H-pyrrol-2-yl group, distinct fragmentation patterns were observed depending on the ionization mode; positive ion mode led to the elimination of HN₃, while negative ion mode resulted in the loss of N₂. researchgate.net Analysis of these fragmentation pathways, often aided by tandem mass spectrometry (MS/MS or MSⁿ), allows researchers to piece together the structure of complex derivatives and identify unknown compounds. nih.govresearchgate.net

Table 3: High-Resolution Mass Spectrometry Data Example This table is interactive. Click on headers to sort.

Compound Ion Type Calculated Mass (m/z) Found Mass (m/z) Technique Reference
Aryl Iodide Derivative [M+Na]⁺ 328.9645 328.9650 ESI-HRMS rsc.org
Phenyl(1H-pyrrol-2-yl)methanone [M] 171.0684 - Computed nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Information

Vibrational spectroscopy, which includes Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of its chemical bonds. These techniques measure the vibrational frequencies of bonds, which are characteristic of specific functional groups.

For derivatives of this compound, FTIR and Raman spectra can confirm the presence of key functional groups. The N-H stretching vibration in the pyrrole ring is particularly informative. Its frequency is sensitive to hydrogen bonding; for instance, the formation of N-H···π interactions in pyrrole clusters leads to a noticeable shift in the N-H stretching frequency.

Other characteristic vibrations include the C=C stretching modes of the aromatic rings and the various C-H bending vibrations. researchgate.net The presence of additional functional groups in derivatives, such as a carbonyl (C=O) or an amino (NH₂) group, will give rise to strong, characteristic absorption bands in the IR spectrum. For example, the IR spectrum of a derivative containing an ester group shows a characteristic peak around 1736 cm⁻¹, indicative of the C=O functional group. This allows for rapid confirmation of successful chemical transformations.

Table 4: Characteristic Vibrational Frequencies for Functional Groups in Pyrrole Derivatives This table is interactive. Click on headers to sort.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Technique
N-H (Pyrrole) Stretching ~3400 - 3500 FTIR/Raman
C=O (Ester/Ketone) Stretching ~1700 - 1740 FTIR
C=C (Aromatic) Stretching ~1400 - 1625 FTIR/Raman
C-H (Aromatic) In-plane bending ~1000 - 1300 FTIR
C-H (Aromatic) Out-of-plane bending ~900 - 980 FTIR
NH₂ Bending/Stretching ~3200-3400, ~1600 FTIR

Applications of 1 Phenyl 1h Pyrrol 2 Yl Methanamine and Its Derivatives in Chemical Science

Role as Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

The inherent reactivity of the pyrrole (B145914) ring and the nucleophilic nature of the primary amine group in (1-phenyl-1H-pyrrol-2-yl)methanamine make it an excellent starting point for constructing more elaborate molecular architectures. Chemists leverage these features to forge new bonds and assemble intricate heterocyclic and polycyclic systems.

The pyrrole nucleus is a privileged structure found in a vast number of natural products and pharmaceuticals. biolmolchem.comresearchgate.net The this compound unit serves as a versatile synthon for expanding upon this core, enabling the creation of novel and complex heterocyclic frameworks. The primary amine can be readily acylated, alkylated, or used in condensation reactions to append new rings or functional groups.

One straightforward approach involves the acylation of the amine. For instance, the reductive cleavage of cycloadducts derived from nitrosobenzene (B162901) and protected 1,2-dihydropyridines provides a novel and simple route to substituted N-[1-(1-phenyl-1H-pyrrol-2-yl)alkylamides]. nih.gov This method can be performed in a one-pot procedure using catalytic amounts of copper(I) chloride, highlighting its practicality. nih.gov These resulting amides are themselves valuable intermediates, poised for further transformations.

Furthermore, the pyrrolylmethanamine moiety can be incorporated into larger systems through multi-component reactions or sequential bond-forming strategies. For example, the Paal-Knorr synthesis, a classic method for forming pyrrole rings, can be adapted to build upon existing pyrrole structures. bohrium.com By reacting the amine functionality with 1,4-dicarbonyl compounds, new pyrrole rings can be fused or linked to the initial scaffold. Similarly, reactions with other bifunctional reagents can lead to a variety of heterocyclic systems, such as pyrrolo[1,2-a]pyrazines or other nitrogen-containing fused rings. The synthesis of phenyl(5-phenyl-1H-pyrrol-2-yl)methanone derivatives showcases how the core pyrrole structure can be built upon, providing a scaffold for further functionalization. nih.gov

Table 1: Examples of Heterocyclic Systems Derived from Pyrrolylmethanamine Intermediates
Reactant(s)Reaction TypeResulting Heterocyclic SystemSignificance
This compound and Acylating AgentAcylationN-((1-phenyl-1H-pyrrol-2-yl)methyl)amidesPrecursors for larger, biologically relevant molecules. nih.gov
Pyrrole Precursors and Pyridyl DiketonesPaal-Knorr / Stetter ProtocolPyrrolylpyridinesSystems with alternating electron-rich and electron-deficient rings for materials science. bohrium.com
Ketoxime Acetates and YnalsCopper-Catalyzed CyclizationSubstituted Phenyl(1H-pyrrol-2-yl)methanonesVersatile scaffolds for further chemical modification. nih.gov
Chalcones and TosMIC[3+2] CycloadditionPhenyl(4-phenyl-1H-pyrrol-3-yl)methanoneCore structure for creating complex hybrid molecules. mdpi.com

Beyond simple heterocycles, the pyrrolylmethanamine scaffold is a valuable precursor for the construction of polycyclic ring systems, including spirocyclic, fused, and bridged structures. These complex three-dimensional architectures are of significant interest in medicinal chemistry due to their structural novelty and potential for specific biological interactions. nih.gov

A modern and powerful strategy for building such systems is the "couple-close" approach, which merges cross-coupling reactions with subsequent cyclizations. princeton.edu In this methodology, a heteroaryl halide (such as a halogenated derivative of 1-phenyl-1H-pyrrole) can be coupled with a bifunctional feedstock that acts as a diradical synthon. nih.govprinceton.edu The resulting intermediate is then primed for an intramolecular radical cyclization, rapidly assembling complex polycyclic scaffolds that would be challenging to create through traditional methods. nih.gov This modular approach allows for the rapid generation of diverse molecular libraries.

The pyrrole ring itself can participate in various cycloaddition reactions. For example, formal [3+2] cycloadditions involving pyrrole derivatives can lead to the formation of fused ring systems like indolizidines. researchgate.netresearchgate.net The amine functionality of this compound can be used to tether the dienophile or dipole, facilitating intramolecular cycloadditions that lead to the stereocontrolled formation of polycyclic alkaloids and related structures. These synthetic strategies underscore the utility of the pyrrolylmethanamine core as a versatile starting point for accessing complex and medicinally relevant chemical space.

Material Science Applications of Pyrrole-Based Compounds

The electron-rich nature of the pyrrole ring makes it an exceptional component for organic electronic materials. researchgate.net When polymerized or incorporated into larger conjugated systems, pyrrole derivatives, including those derived from this compound, can exhibit valuable properties such as electrical conductivity and semiconductivity.

Polypyrrole (PPy) is one of the most studied and utilized intrinsically conducting polymers due to its high conductivity, environmental stability, and ease of synthesis. wikipedia.orgnih.gov It is typically prepared through the oxidative polymerization of pyrrole monomers, either chemically or electrochemically. wikipedia.orgproquest.com The conductivity arises from the delocalized π-electron system along the polymer backbone. This process is enhanced by "doping," where the polymer is partially oxidized to create positive charge carriers (polarons and bipolarons) that can move along the polymer chain. nih.govnih.gov

The properties of polypyrrole can be fine-tuned by using substituted pyrrole monomers. N-substituted pyrroles, such as 1-phenyl-1H-pyrrole, can be polymerized to yield polymers with modified properties. acs.org The phenyl group can influence the polymer's morphology, solubility, and electronic characteristics by altering the planarity and packing of the polymer chains. The methanamine group in this compound offers a further point for modification, allowing for the attachment of functional groups that can modulate the polymer's properties or enable its use in specific applications, such as sensors.

Beyond conducting polymers, pyrrole-based molecules are key building blocks for organic semiconductors used in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.netacs.org The electron-donating nature of the pyrrole ring makes it an excellent component in donor-acceptor type semiconductor materials. nih.gov For instance, pyrrole units can be combined with electron-accepting moieties like diketopyrrolopyrrole (DPP) or benzothiadiazole to create materials with small band gaps and high charge carrier mobilities. nih.govmorressier.com While synthesizing stable pyrrole-based semiconductors can be challenging due to the ring's susceptibility to oxidation, computational screening and innovative synthetic methods have led to the development of highly efficient materials. researchgate.netacs.org

Table 2: Properties of Selected Pyrrole-Based Electronic Materials
Material TypeExample Structure / MonomerKey PropertyTypical Application
Conducting PolymerPolypyrrole (PPy)High electrical conductivity (~10² S/cm). proquest.comBiosensors, antistatic coatings, electrochromic devices. proquest.com
Organic SemiconductorDiketopyrrolopyrrole (DPP) derivativesHigh charge carrier mobility (>0.1 cm²/Vs). nih.govOrganic Field-Effect Transistors (OFETs). nih.gov
Organic SemiconductorThieno[3,2-b]pyrrole derivativesHole mobility of 0.08 - 0.12 cm²/Vs. morressier.comOFETs. morressier.com
Organic SemiconductorPyrrolo[1,2-i] researchgate.netproquest.comphenanthroline filmsn-type semiconductor behavior, Ea = 0.68–0.78 eV. mdpi.comOrganic optoelectronics. mdpi.com

The pyrrole scaffold is a cornerstone for a wide range of functional materials whose applications extend beyond electronics. researchgate.netresearchgate.net The ability to easily modify the pyrrole ring and its substituents allows for the creation of materials with tailored properties for catalysis, sensing, and electromagnetic absorption. researchgate.nettandfonline.com

The methanamine group of this compound is particularly useful for grafting the pyrrole unit onto other materials or for introducing new functionalities. For example, the amine can be used to anchor the pyrrole moiety to a polymer backbone or a solid support, creating composite materials. Polypyrrole-based composites are widely investigated for applications such as electromagnetic wave absorption, where the combination of PPy's conductivity with other dielectric or magnetic materials leads to enhanced performance. tandfonline.com

Furthermore, the pyrrole scaffold is integral to the design of porous organic polymers, such as conjugated microporous polymers (CMPs). frontiersin.org These materials combine the electronic properties of conjugated systems with a robust, porous architecture. Pyrrole-based CMPs have been developed as heterogeneous catalysts, leveraging the basicity of the nitrogen atoms within the porous framework to catalyze reactions like Knoevenagel condensations. frontiersin.org The high surface area and chemical stability of these materials make them highly effective and recyclable catalysts. frontiersin.org

Organocatalytic Applications of Pyrrolylmethanamine Derivatives (as stand-alone catalysts)

Organocatalysis, which uses small organic molecules to catalyze chemical reactions, has become a major pillar of modern synthesis. Pyrrole-containing molecules have emerged as powerful stand-alone organocatalysts, particularly in asymmetric synthesis, where the creation of single-enantiomer products is crucial.

Derivatives of this compound can be elaborated into sophisticated chiral catalysts. A notable example involves the integration of the pyrrole moiety into a larger catalytic framework, such as an axially chiral squaramide organocatalyst. nih.gov In one such design, the pyrrole ring, in conjunction with the squaramide N-H groups, acts as a hydrogen-bond donor. These multiple hydrogen bonds create a defined chiral pocket that can bind and orient a substrate, enabling highly enantioselective reactions. nih.gov This synergistic interaction, combined with π-π stacking interactions from other parts of the catalyst, allows for precise control over the stereochemical outcome of cascade reactions. nih.gov

In addition to molecular catalysts, pyrrole-based materials can function as heterogeneous organocatalysts. As mentioned previously, conjugated microporous polymers (CMPs) constructed from pyrrole monomers can catalyze base-catalyzed reactions. frontiersin.org The pyrrole moieties within the polymer network provide abundant, weakly basic active sites. These materials demonstrate excellent catalytic activity and can be easily recovered and reused, aligning with the principles of green chemistry. The performance of these porous polymers often surpasses that of their small-molecule counterparts, which show little to no catalytic activity on their own, highlighting the importance of the material's architecture. frontiersin.org

Table 3: Pyrrole-Based Derivatives in Organocatalysis
Catalyst TypeKey Structural FeatureReaction CatalyzedRole of Pyrrole Moiety
Axially Chiral SquaramideCombination of axial chirality and a pyrrole ring. nih.govAsymmetric cascade Michael/cyclization. nih.govActs as a hydrogen-bond donor to control stereoselectivity via a chiral pocket. nih.gov
Conjugated Microporous Polymer (CMP)Porous network of pyrrole units. frontiersin.orgKnoevenagel condensation. frontiersin.orgProvides weakly basic active sites for heterogeneous catalysis. frontiersin.org

Ligand Applications in Supramolecular Chemistry

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems formed from the association of molecular components through non-covalent interactions. Within this domain, the selection of appropriate ligands is crucial for directing the self-assembly of molecules into desired architectures with specific functions. While pyrrole-containing compounds, in general, are widely recognized for their utility as ligands in coordination chemistry and as building blocks for supramolecular assemblies, specific research detailing the application of This compound and its derivatives in supramolecular chemistry is not extensively documented in publicly available literature.

The structural features of This compound —namely the aromatic pyrrole ring, the phenyl substituent on the nitrogen atom, and the aminomethyl group at the 2-position—suggest its potential as a versatile ligand for the construction of supramolecular structures. The pyrrole nitrogen and the primary amine offer potential coordination sites for metal ions, which could lead to the formation of discrete metallosupramolecular architectures or extended coordination polymers. Furthermore, the N-H protons of the amine group and the C-H protons of the pyrrole and phenyl rings could participate in hydrogen bonding and other weak interactions, which are fundamental to the principles of molecular recognition and self-assembly.

Despite this potential, a thorough review of scientific databases does not yield specific examples or detailed studies of This compound or its direct derivatives being employed as primary ligands in the formation of supramolecular cages, capsules, or other complex host-guest systems. Research in the broader area of pyrrole-based ligands in supramolecular chemistry often focuses on more extended or functionalized systems, such as dipyrromethenes, calix[n]pyrroles, or other macrocyclic structures that are pre-organized for specific binding events.

Consequently, due to the absence of detailed research findings and experimental data in the scientific literature, it is not possible to provide an in-depth analysis or data tables related to the specific ligand applications of This compound in supramolecular chemistry at this time. The exploration of this compound's capacity to act as a supramolecular building block remains an area for future investigation.

Future Perspectives and Emerging Research Directions for 1 Phenyl 1h Pyrrol 2 Yl Methanamine Chemistry

Development of Novel and Efficient Synthetic Routes

While established methods for pyrrole (B145914) synthesis, such as the Paal-Knorr and Clauson-Kaas reactions, provide foundational routes, the future of synthesizing (1-phenyl-1H-pyrrol-2-yl)methanamine and its derivatives lies in the development of more efficient, sustainable, and versatile strategies. nih.govresearchgate.net A key area of focus will be the advancement of organocatalytic methods, which offer a greener alternative to traditional metal-based catalysts. nih.govrsc.org Researchers are exploring the use of novel organocatalysts to facilitate the construction of the N-substituted pyrrole ring with high yields and selectivity. nih.gov

Another promising direction is the refinement of one-pot, multicomponent reactions that allow for the assembly of highly functionalized pyrroles from simple starting materials in a single step. rsc.orgorganic-chemistry.orgnih.gov Such approaches enhance atom economy and reduce waste, aligning with the principles of green chemistry. Future synthetic strategies will likely focus on the direct C-H functionalization of the pyrrole ring, enabling the introduction of the aminomethyl group at the C2 position with greater precision and efficiency, thereby avoiding multi-step sequences that are often required. nih.gov Furthermore, the development of scalable and cost-effective synthetic protocols will be crucial for the transition of these compounds from laboratory-scale research to industrial applications.

A summary of emerging synthetic approaches is presented in the table below.

Synthetic StrategyPotential AdvantagesKey Research Focus
Organocatalysis Metal-free, environmentally benign, high enantioselectivity.Design of novel chiral organocatalysts for asymmetric synthesis.
Multicomponent Reactions High atom economy, operational simplicity, rapid access to molecular diversity.Discovery of new reaction pathways and expansion of substrate scope.
Direct C-H Functionalization Step-economy, reduced waste, late-stage modification of complex molecules.Development of selective catalysts for regioselective functionalization of the pyrrole core.
Flow Chemistry Improved safety, scalability, and reproducibility.Optimization of reaction conditions and reactor design for continuous production.

Exploration of Undiscovered Reactivity Patterns

The unique electronic properties of the this compound scaffold, arising from the interplay between the electron-rich pyrrole ring, the N-phenyl substituent, and the reactive aminomethyl group, suggest a wealth of unexplored reactivity. Future research will likely delve into uncovering novel transformations and reaction cascades initiated at different points of the molecule.

A significant area of investigation will be the exploration of radical-based functionalization of the pyrrole core. nih.gov Metal-free oxidative conditions could unlock new pathways for C-C and C-heteroatom bond formation, leading to a diverse array of derivatives that are inaccessible through traditional ionic mechanisms. nih.gov The aminomethyl side chain also presents opportunities for novel reactivity. For instance, its role as a directing group in ortho-functionalization of the N-phenyl ring or its participation in intramolecular cyclization reactions could lead to the synthesis of complex polycyclic structures.

Furthermore, the development of photochemical and electrochemical methods for the functionalization of pyrroles is a rapidly growing field. nih.gov These techniques offer mild reaction conditions and unique selectivity, potentially enabling transformations that are challenging to achieve with conventional thermal methods. Investigating the behavior of this compound under photocatalytic or electrochemical conditions could reveal unprecedented reactivity patterns and open doors to new synthetic possibilities.

Advanced Computational Modeling for Predictive Design

Computational chemistry is becoming an indispensable tool in modern chemical research, and its application to the study of this compound is expected to grow significantly. Density Functional Theory (DFT) and other computational methods can provide deep insights into the structural, electronic, and reactive properties of this molecule. researchgate.netsemanticscholar.orgresearchgate.net

Future computational studies will likely focus on several key areas. Firstly, predictive modeling will be employed to design novel derivatives with tailored electronic and steric properties. By simulating the effects of different substituents on the pyrrole ring or the N-phenyl group, researchers can identify promising candidates for specific applications before embarking on extensive synthetic work. researchgate.net Secondly, computational analysis will be crucial for elucidating complex reaction mechanisms. researchgate.net By mapping out potential energy surfaces and identifying transition states, DFT calculations can help to understand and optimize reaction conditions for both known and newly discovered transformations.

Moreover, in silico screening will play a vital role in identifying potential biological targets or material properties of this compound derivatives. researchgate.net Molecular docking studies, for example, can predict the binding affinity of these compounds to various enzymes or receptors, guiding the design of new therapeutic agents. mdpi.com

Integration into Advanced Materials and Nanoscience

The inherent electronic properties of the pyrrole moiety make it an attractive building block for advanced materials. tdl.orgresearchgate.netnih.gov The presence of the N-phenyl group in this compound offers a handle for tuning the electronic and physical properties of resulting materials, while the aminomethyl group provides a site for polymerization or grafting onto surfaces.

A significant future direction is the incorporation of this compound into organic semiconducting materials for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.netnih.gov The electron-rich nature of the pyrrole ring suggests potential for its use in hole-transporting materials. tdl.org By designing and synthesizing polymers or small molecules based on the this compound scaffold, researchers can explore their charge transport characteristics and performance in electronic devices.

In the realm of nanoscience, the aminomethyl group can be utilized to anchor the molecule to the surface of nanoparticles or to create self-assembled monolayers on various substrates. This could lead to the development of novel sensors, corrosion inhibitors, or functional coatings. Furthermore, the integration of this compound into conjugated microporous polymers (CMPs) could result in materials with high surface areas and tunable porosity, which are promising for applications in gas storage, separation, and catalysis. frontiersin.org

Design of Next-Generation Catalytic Systems

The presence of both a nitrogen-rich heterocyclic ring and an amino group makes this compound a promising ligand for the development of novel catalytic systems. The pyrrole nitrogen and the amine nitrogen can act as coordination sites for a variety of metal centers, creating a chiral environment that could be exploited in asymmetric catalysis.

Future research in this area will focus on the design and synthesis of transition metal complexes incorporating this compound or its derivatives as ligands. These complexes could find applications in a wide range of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations. nih.govnih.govmdpi.com The steric and electronic properties of the ligand can be fine-tuned by introducing substituents on the phenyl ring or the pyrrole core, allowing for the optimization of catalytic activity and selectivity.

Moreover, the development of pyrrole-based pincer ligands has shown promise in accessing multiple oxidation states of metal centers, which is crucial for many catalytic cycles. acs.org By designing pincer-type ligands based on the this compound scaffold, it may be possible to create highly active and robust catalysts for challenging chemical transformations. The immobilization of these catalytic complexes on solid supports could also lead to the development of recyclable and more sustainable heterogeneous catalysts. frontiersin.org

Q & A

Basic: What are the common synthetic routes for (1-phenyl-1H-pyrrol-2-yl)methanamine, and how are they optimized for yield?

Answer:
The primary synthetic route involves alkylation of pyrrole derivatives. For example, 1-phenylpyrrole can react with formaldehyde and ammonium chloride under acidic conditions (e.g., HCl in ethanol) to introduce the methanamine group . Optimization focuses on solvent choice (polar aprotic solvents like DMF improve reactivity), temperature control (room temperature to 60°C), and stoichiometric ratios of reagents (excess formaldehyde drives completion). Post-synthesis purification often employs recrystallization or column chromatography to achieve >95% purity .

Basic: What spectroscopic and chromatographic methods validate the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions on the pyrrole ring (e.g., aromatic protons at δ 6.5–7.2 ppm, amine protons at δ 2.8–3.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS verifies molecular weight (e.g., [M+H]+ at m/z 173.1 for C₁₁H₁₂N₂) .
  • Thin-Layer Chromatography (TLC): Used to monitor reaction progress (Rf ~0.3–0.5 in ethyl acetate/hexane) .

Advanced: How can researchers resolve contradictions in reported synthetic yields (e.g., 60% vs. 85%) across studies?

Answer:
Discrepancies often arise from reaction parameters:

  • Catalyst choice: Strong bases (e.g., NaH) vs. mild acids (e.g., NH₄Cl) alter reaction kinetics .
  • Solvent effects: Polar solvents (DMF) enhance nucleophilicity but may degrade sensitive intermediates .
  • Workup protocols: Incomplete extraction or inadequate drying can reduce isolated yields.
    Methodological replication with controlled variables (e.g., inert atmosphere, degassed solvents) is critical for reproducibility .

Advanced: What strategies improve regioselectivity in substitution reactions involving this compound?

Answer:
Regioselectivity is influenced by:

  • Steric effects: Bulky electrophiles favor substitution at the less hindered C3 position of the pyrrole ring .
  • Electronic directing groups: Electron-withdrawing substituents on the phenyl ring direct reactions to specific sites (e.g., para-substitution enhances electrophilic attack at C5) .
    Computational tools (DFT calculations) predict reactive sites by analyzing frontier molecular orbitals .

Basic: What reaction pathways are typical for this compound, and how are products characterized?

Answer:
Common reactions include:

  • Schiff base formation: Reacts with aldehydes/ketones (e.g., benzaldehyde) to form imines, confirmed by IR (C=N stretch ~1640 cm⁻¹) .
  • N-Alkylation: Treatment with alkyl halides (e.g., methyl iodide) modifies the amine group, monitored by ¹H NMR (new singlet for N–CH₃ at δ 2.3–2.5 ppm) .
  • Oxidation: Hydrogen peroxide oxidizes the pyrrole ring to pyrrolidinone derivatives, characterized by MS and X-ray crystallography .

Advanced: How can researchers design experiments to elucidate biological targets of this compound?

Answer:

  • Molecular docking: Predict binding affinity to receptors (e.g., serotonin receptors) using software like AutoDock Vina .
  • Structure-Activity Relationship (SAR): Synthesize analogs with modified phenyl/pyrrole groups and assay activity (e.g., IC₅₀ in enzyme inhibition assays) .
  • In vitro binding assays: Radioligand displacement studies quantify target engagement (e.g., Ki values for GPCRs) .

Basic: What physicochemical properties influence its reactivity in aqueous vs. organic media?

Answer:

  • Solubility: Moderate solubility in polar solvents (logP ~1.8) limits aqueous reactivity but enhances organic-phase reactions .
  • pKa: The amine group (pKa ~9.5) remains protonated in acidic conditions, reducing nucleophilicity .
  • Stability: Prone to oxidation in air; storage under argon with antioxidants (e.g., BHT) is recommended .

Advanced: How do electronic effects (e.g., substituents on phenyl) modulate its reactivity?

Answer:

  • Electron-donating groups (e.g., –OCH₃): Increase electron density on the pyrrole ring, accelerating electrophilic substitution (e.g., nitration) .
  • Electron-withdrawing groups (e.g., –NO₂): Redirect reactivity to the amine group, facilitating nucleophilic acyl substitutions .
    Hammett plots (σ values) correlate substituent effects with reaction rates .

Advanced: What challenges arise in scaling up synthesis, and how are they mitigated?

Answer:

  • Exothermic reactions: Controlled addition of reagents (e.g., formaldehyde) prevents thermal runaway .
  • Purity control: Gradient HPLC (C18 column, acetonitrile/water) identifies and removes byproducts .
  • Cost-effective purification: Switch from column chromatography to recrystallization (ethanol/water) at scale .

Basic: How is purity assessed post-synthesis, and what thresholds are acceptable for biological assays?

Answer:

  • HPLC: Purity ≥95% (retention time ~4.2 min in methanol/water) .
  • Elemental analysis: C, H, N percentages within ±0.3% of theoretical values .
  • Melting point: Sharp range (e.g., 112–114°C) indicates homogeneity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.